molecular formula C26H24N2O3S B383953 benzyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 500148-82-3

benzyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B383953
CAS No.: 500148-82-3
M. Wt: 444.5g/mol
InChI Key: MTAUSXGYJQPZEV-UHFFFAOYSA-N
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Description

X-Ray Diffraction Studies of Sulfanylidene Substituent Orientation

X-ray crystallography reveals that the tetrahydropyrimidine ring adopts a boat conformation in the solid state. Key structural parameters include:

  • Bond lengths : The C=S bond in the sulfanylidene group measures 1.68 Å , consistent with thiocarbonyl character.
  • Dihedral angles : The 4-(benzyloxy)phenyl group forms a dihedral angle of 85–90° with the pyrimidine ring, minimizing steric hindrance.
Parameter Value (Å/°) Source
C2–S1 bond length 1.68
N1–C6 bond length 1.46
Dihedral angle 87.3

Hydrogen Bonding Networks in Solvated Polymorphs

The crystal lattice is stabilized by N–H⋯S and N–H⋯O hydrogen bonds:

  • N1–H1⋯S1 : Distance = 2.12 Å, angle = 156°.
  • O3–H3⋯O2 (solvent-mediated): Distance = 2.34 Å, angle = 145°.

Polymorphs exhibit distinct packing patterns depending on solvent polarity. For example, ethanol solvates form R22(8) hydrogen-bonded dimers, while acetonitrile solvates adopt C(4) chains.

Spectroscopic Characterization Techniques

1H and 13C NMR Spectral Assignments

Key NMR signals (in CDCl3):

1H NMR (δ, ppm) Assignment 13C NMR (δ, ppm) Assignment
7.35–7.45 (m, 10H) Aromatic protons 165.8 C=O (carboxylate)
5.12 (s, 2H) Benzyloxy CH2 152.4 C2 (thiocarbonyl)
4.85 (d, J = 3.1 Hz, 1H) H4 (pyrimidine) 60.3 OCH2Ph
2.30 (s, 3H) C6–CH3 18.6 C6–CH3

The H4 proton appears as a doublet due to coupling with H5 (J = 3.1 Hz).

IR Vibrational Signatures of Thioxo Functional Groups

IR spectroscopy confirms the presence of critical functional groups:

Band (cm−1) Assignment Intensity
1685 C=O (carboxylate) Strong
1240 C=S (sulfanylidene) Medium
1175 C–O–C (benzyloxy) Strong

The C=S stretch at 1240 cm−1 is diagnostic for thiocarbonyl groups.

Properties

IUPAC Name

benzyl 6-methyl-4-(4-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S/c1-18-23(25(29)31-17-20-10-6-3-7-11-20)24(28-26(32)27-18)21-12-14-22(15-13-21)30-16-19-8-4-2-5-9-19/h2-15,24H,16-17H2,1H3,(H2,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAUSXGYJQPZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring and the introduction of the sulfanylidene group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-methyl-4-(4-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group or to modify other functional groups.

    Substitution: Various substituents on the phenyl rings can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the phenyl rings.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's anti-inflammatory and antioxidant properties:

  • Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are key players in inflammatory processes. This suggests its potential as a lead compound for developing new anti-inflammatory drugs.
  • Antioxidant Activity : Some derivatives exhibit antioxidant activity comparable to standard antioxidants like α-tocopherol, indicating their usefulness in combating oxidative stress-related diseases.

Synthesis Methodology

The synthesis of benzyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves acid-catalyzed cyclocondensation reactions between thiourea and specific carbonyl compounds. This method enables the formation of the tetrahydropyrimidine framework while allowing for the introduction of various substituents at designated positions on the aromatic rings.

Anti-inflammatory and Analgesic Properties

A study demonstrated that derivatives of this compound significantly reduced inflammation in animal models. The inhibition of COX enzymes was confirmed through enzyme assays and molecular docking studies .

Antioxidant Evaluation

Research comparing the antioxidant capabilities of this compound with established antioxidants showed promising results. The compound's ability to scavenge free radicals was quantified using standard assays like DPPH and ABTS.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies indicated effective inhibition of microbial growth and biofilm formation in pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. .

Mechanism of Action

The mechanism of action of benzyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific interactions with biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents at positions 2, 4, 5, and 4. Key differences in bioactivity, solubility, and synthesis are highlighted below.

Structural Modifications and Physicochemical Properties

Table 1: Substituent Variations and Key Properties

Compound Name Position 2 Position 4 Position 5 Position 6 Key Properties
Target Compound 2-sulfanylidene 4-(4-benzyloxyphenyl) Benzyl ester Methyl High lipophilicity; thione enhances H-bonding
Methyl 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-sulfanylidene 4-(4-chlorophenyl) Methyl ester Methyl Lower MW (340.8 g/mol); increased polarity due to Cl
Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-oxo 4-(4-fluorophenyl) Benzyl ester Methyl Reduced H-bonding (oxo vs. thione); predicted pKa = 11.19
Ethyl 4-[4-(benzyloxy)phenyl]-6-(chloromethyl)-1-methyl-2-oxo-... (Compound B) 2-oxo 4-(4-benzyloxyphenyl) Ethyl ester Chloromethyl Higher reactivity due to chloromethyl; used in chitosan nanoparticle delivery

Key Observations :

  • Position 2: The 2-sulfanylidene group (vs.
  • Position 4 : The 4-benzyloxyphenyl group increases lipophilicity compared to halogenated (e.g., 4-Cl, 4-F) or methoxy-substituted analogs, influencing membrane permeability .
  • Position 5 : Benzyl esters (vs. methyl/ethyl) contribute to higher molecular weight and altered metabolic stability .

Biological Activity

Benzyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, characterized by a tetrahydropyrimidine backbone and various functional groups, suggests diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory and antioxidant properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C27H26N2O4S with a molecular weight of approximately 474.57 g/mol. The structure features multiple functional groups that contribute to its biological activities:

  • Tetrahydropyrimidine Backbone : Central to the compound's structure.
  • Benzyloxy Group : Enhances solubility and potential interactions with biological targets.
  • Sulfanylidene Moiety : Implicated in various biological activities.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that derivatives of this compound can inhibit cyclooxygenase-2 (COX-2) enzymes, which play a critical role in inflammation pathways.

Table 1: Comparison of COX Inhibition by Related Compounds

Compound NameCOX-2 Inhibition ActivityReference
Benzyl Compound AModerate
Benzyl Compound BHigh
Benzyl 4-[4-(benzyloxy)phenyl]-6-methyl...Significant

Antioxidant Activity

In addition to its anti-inflammatory properties, the compound has demonstrated antioxidant activity comparable to standard antioxidants like α-tocopherol. This suggests its potential use in treating diseases related to oxidative stress.

Synthesis Methods

The synthesis of this compound typically involves acid-catalyzed cyclocondensation reactions. The following general steps outline the synthesis process:

  • Reagents : Use thiourea and appropriate carbonyl compounds such as ethyl 3-oxobutanoate and substituted benzaldehydes.
  • Reaction Conditions : Conduct the reaction under acid catalysis to facilitate cyclocondensation.
  • Product Isolation : Purify the resulting compound through recrystallization or chromatography.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on COX Inhibition : A study demonstrated that structural modifications could enhance the selectivity of the compound against specific COX isoforms, leading to improved anti-inflammatory efficacy.
  • Antioxidant Evaluation : Another investigation compared the antioxidant properties of this compound with α-tocopherol and found similar efficacy in scavenging free radicals.
  • Therapeutic Applications : Given its dual action as an anti-inflammatory and antioxidant agent, researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting inflammatory diseases and oxidative stress-related conditions.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with benzyl-protected phenolic derivatives and thiourea analogs. Key steps include:

  • Nucleophilic substitution : Use potassium carbonate (K₂CO₃) as a base to facilitate benzyloxy group introduction .
  • Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) improve intermediate stability .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclization steps .
  • Purity monitoring : Employ HPLC or TLC to track reaction progress; target compound purity >95% is achievable with gradient elution .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR analysis : Use ¹H/¹³C NMR to confirm the tetrahydropyrimidine scaffold and substituent positions. Key signals: δ 7.2–7.5 ppm (aromatic protons), δ 4.8–5.2 ppm (benzyl ether protons) .
  • X-ray crystallography : Refine crystal structures using SHELXL for small-molecule resolution. ORTEP-3 GUI aids in visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 475.14) .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes like thymidine phosphorylase (TP) due to structural similarities with inhibitory dihydropyrimidines .
  • Dose-response assays : Test concentrations from 0.1–100 µM. For TP inhibition, IC₅₀ values <1 µM indicate high potency .
  • Control compounds : Include tipiracil-HCl (IC₅₀ = 0.014 µM) as a positive control for comparative analysis .

Q. What strategies ensure compound stability during solubility and storage studies?

Methodological Answer:

  • Solvent systems : Use DMSO for stock solutions (10 mM) to prevent precipitation. Dilute in PBS (pH 7.4) for biological assays .
  • Temperature control : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles .
  • Degradation profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) be integrated with experimental data to elucidate mechanisms of action?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with TP’s active site. Key residues: Arg202 and Phe157 for hydrogen bonding .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic regions (e.g., sulfanylidene group) for nucleophilic attack .
  • MD simulations : Run 100-ns trajectories to assess binding stability; RMSD <2 Å indicates robust target engagement .

Q. What strategies resolve contradictions between theoretical predictions and experimental results in reactivity or bioactivity?

Methodological Answer:

  • Crystallographic validation : Compare docking poses with X-ray structures to identify steric clashes or misaligned hydrogen bonds .
  • Kinetic isotope effects (KIEs) : Use deuterated analogs to probe rate-limiting steps in enzyme inhibition .
  • SAR studies : Synthesize derivatives with modified benzyloxy or methyl groups to test computational predictions .

Q. How does regioselectivity in multi-step synthesis impact the compound’s functional group arrangement?

Methodological Answer:

  • Protecting group strategy : Benzyl groups shield phenolic –OH during cyclization, directing reactivity to the C2-position .
  • Acid/base conditions : Mild bases (e.g., triethylamine) favor thiocarbonyl formation over competing oxidation pathways .
  • Regioselective catalysts : Pd(OAc)₂ promotes C–H activation at the 4-phenyl position, reducing byproduct formation .

Q. What advanced kinetic analyses are critical for studying enzyme inhibition?

Methodological Answer:

  • Steady-state kinetics : Measure Kₘ and Vₘₐₓ using Lineweaver-Burk plots. Competitive inhibition patterns suggest direct active-site binding .
  • Pre-steady-state analysis : Stopped-flow techniques capture transient enzyme-inhibitor complexes (τ < 50 ms) .
  • IC₅₀/EC₅₀ correlation : Validate inhibitory potency across cell lines (e.g., HCT-116 colorectal cancer) to confirm target relevance .

Q. How can multi-step reaction mechanisms be experimentally validated?

Methodological Answer:

  • Isotopic labeling : Incorporate ¹⁸O into the carboxylate group to track acyl transfer steps via MS/MS fragmentation .
  • Intermediate trapping : Quench reactions at 50% conversion and isolate intermediates (e.g., thiourea adducts) for NMR characterization .
  • Kinetic profiling : Use time-resolved IR spectroscopy to monitor thiocarbonyl stretching frequencies (νC=S ~1250 cm⁻¹) .

Q. What comparative analyses with structural analogs enhance understanding of bioactivity?

Methodological Answer:

  • Pharmacophore mapping : Overlay with ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene analogs to identify essential motifs .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., fluoro vs. methoxy groups) .
  • Cross-species assays : Test TP inhibition in human vs. bacterial isoforms to assess selectivity .

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